4-(Benzyloxy)benzene-1,2-diamine
Overview
Description
4-(Benzyloxy)benzene-1,2-diamine is an organic compound with the molecular formula C13H14N2O It is characterized by a benzene ring substituted with a benzyloxy group at the 4-position and two amino groups at the 1 and 2 positions
Mechanism of Action
Target of Action
Compounds with similar structures have been studied for their applications as inhibitors of platelet-derived growth factor receptor (pdgfr), cyclooxygenase (cox), and phosphodiesterase 10a .
Mode of Action
The mode of action of 4-(Benzyloxy)benzene-1,2-diamine involves a solvent-controllable photoreaction . When 4-methoxyazobenzenes are irradiated in DMF containing 0.5 M hydrochloric acid, N2-aryl-4-methoxybenzene-1,2-diamines are produced as the major product .
Biochemical Pathways
It’s known that n-aryl-1,2-phenylenediamines, which are structurally similar, are important for synthesizing various benzimidazole derivatives .
Pharmacokinetics
It is also predicted to inhibit CYP1A2, CYP2C19, and CYP2C9 .
Result of Action
The compound’s photoreaction results in the production of n2-aryl-4-methoxybenzene-1,2-diamines .
Action Environment
The action of this compound is influenced by the solvent environment. For instance, the photoreaction of 4-methoxyazobenzenes to afford 1-aryl-1H-benzimidazoles or N-arylbenzene-1,2-diamines has been studied. The irradiation of 4-methoxyazobenzenes in DMF containing 0.5 M hydrochloric acid provided N2-aryl-4-methoxybenzene-1,2-diamines as the major product .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)benzene-1,2-diamine can be achieved through several methods. One common approach involves the reduction of 4-(Benzyloxy)nitrobenzene using a suitable reducing agent such as hydrogen in the presence of a palladium catalyst. Another method includes the photoreaction of 4-methoxyazobenzenes in different solvents, which can yield N-arylbenzene-1,2-diamines .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reduction reactions using hydrogenation techniques. The choice of solvent and catalyst can significantly impact the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-(Benzyloxy)benzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoquinones.
Reduction: Reduction reactions can yield corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring is substituted with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Electrophiles such as bromine (Br2) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Benzoquinones.
Reduction: Corresponding amines.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
4-(Benzyloxy)benzene-1,2-diamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
- 4-(Benzyloxy)benzene-1,2-diamine hydrochloride
- 3-(Benzyloxy)benzene-1,2-diamine
- 2-Amino-4-(benzyloxy)-5-methoxybenzoic acid
- Methyl 2-amino-4-(benzyloxy)-5-methoxybenzoate
Uniqueness: this compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and industrial applications.
Properties
IUPAC Name |
4-phenylmethoxybenzene-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c14-12-7-6-11(8-13(12)15)16-9-10-4-2-1-3-5-10/h1-8H,9,14-15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQVGKXPXBIVFMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60523649 | |
Record name | 4-(Benzyloxy)benzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60523649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41927-17-7 | |
Record name | 4-(Benzyloxy)benzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60523649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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